molecular formula C18H17N3O3 B6529327 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 904653-32-3

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No. B6529327
CAS RN: 904653-32-3
M. Wt: 323.3 g/mol
InChI Key: UDBQKBPJZRNBLO-UHFFFAOYSA-N
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Description

“N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The hydrazide derivative undergoes condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to yield the oxadiazole .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include an annulation reaction, followed by desulfurization/intramolecular rearrangement . The reactions often result in high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on their specific structure and substituents . For instance, the yield and melting point of synthesized oxadiazoles can vary .

Scientific Research Applications

Future Directions

Oxadiazoles, including “N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide”, have potential for a wide range of applications in fields such as medicine and agriculture . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are being sought .

properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-16-20-21-18(24-16)12-7-9-14(10-8-12)19-17(22)13-5-4-6-15(11-13)23-2/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBQKBPJZRNBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide

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